molecular formula C9H9BrO B13681706 3-(1-Bromovinyl)anisole

3-(1-Bromovinyl)anisole

Cat. No.: B13681706
M. Wt: 213.07 g/mol
InChI Key: QAPOWFGRJOBFOS-UHFFFAOYSA-N
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Description

3-(1-Bromovinyl)anisole is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromovinyl group attached to the anisole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bromovinyl)anisole typically involves the bromination of anisole derivatives. One common method is the reaction between m-bromophenol and dimethyl sulfate, followed by the addition of a bromovinyl group. The reaction conditions often include the use of a sodium hydroxide solution and dimethyl sulfate, with the mixture being heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound can involve more efficient and scalable methods. For example, the use of phase-transfer catalysts (PTC) in the methoxydenitration of 3-bromonitrobenzene has been reported. This method allows for the production of 3-bromoanisole, which can then be further modified to introduce the bromovinyl group .

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromovinyl)anisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, potassium methoxide, and various oxidizing and reducing agents. The reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted anisole derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound .

Scientific Research Applications

3-(1-Bromovinyl)anisole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Bromovinyl)anisole involves its interaction with various molecular targets. The bromovinyl group can participate in electrophilic and nucleophilic reactions, while the anisole ring can undergo aromatic substitution. These interactions are facilitated by the electron-donating methoxy group, which enhances the reactivity of the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-Bromovinyl)anisole include:

Uniqueness

This compound is unique due to the presence of both a bromovinyl group and an anisole structure. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

1-(1-bromoethenyl)-3-methoxybenzene

InChI

InChI=1S/C9H9BrO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1H2,2H3

InChI Key

QAPOWFGRJOBFOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=C)Br

Origin of Product

United States

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